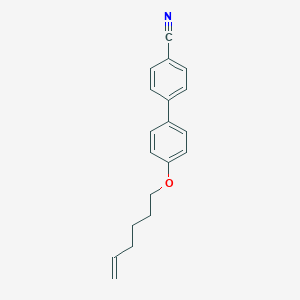

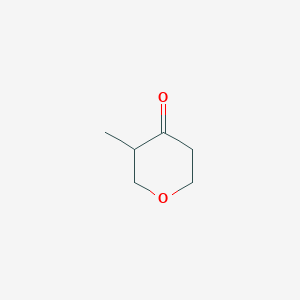

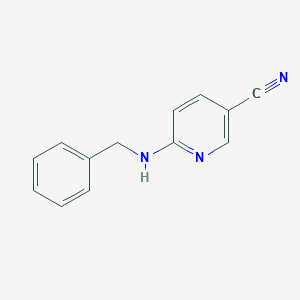

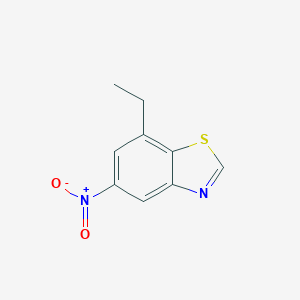

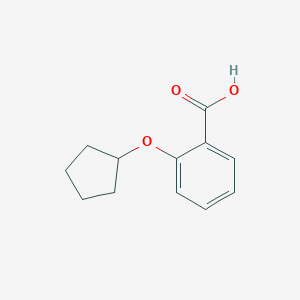

6-(Benzylamino)pyridine-3-carbonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complex Compounds

Pyridine derivatives, including structures similar to 6-(Benzylamino)pyridine-3-carbonitrile, are extensively used in coordination chemistry. They act as ligands to form complex compounds with metals, which are studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These complexes are of interest due to their potential applications in various fields, including catalysis and material science. The review by Boča, Jameson, and Linert (2011) provides an in-depth look into the chemistry and properties of pyridine derivatives and their complexes, highlighting their versatility and potential for further research in unexplored areas (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Pyridine and its derivatives are integral to the development of novel optoelectronic materials due to their ability to form π-extended conjugated systems. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyridine fragments into these systems significantly enhances their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Lipunova et al. (2018) discuss the importance of quinazolines and pyrimidines, highlighting their applications related to photo- and electroluminescence, demonstrating the value of pyridine derivatives in creating advanced optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Biologically Active Compounds

The versatility of pyridine derivatives, including those related to 6-(Benzylamino)pyridine-3-carbonitrile, extends to the field of medicinal chemistry where they serve as scaffolds for the development of novel biologically active compounds. These derivatives have been explored for their potential in treating various diseases due to their pharmacophore space, stereochemistry, and 3D coverage. Li Petri et al. (2021) review the bioactive molecules characterized by the pyrrolidine ring, a closely related nitrogen heterocycle, and its derivatives, demonstrating the impact of pyridine derivatives in drug discovery (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTAXAFLJMUESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzylamino)pyridine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)